molecular formula C9H14N4O B2885714 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone CAS No. 1174852-89-1

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone

Cat. No.: B2885714
CAS No.: 1174852-89-1
M. Wt: 194.238
InChI Key: CDFHFTJJKRTIHE-UHFFFAOYSA-N
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Description

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group, along with a pyrrolidinyl ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidinyl ketone group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can yield pyrazoles, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact industrial methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles and pyrazole derivatives, such as:

Uniqueness

The presence of both the amino and pyrrolidinyl ketone groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-7(6-8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFHFTJJKRTIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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